Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-
Description
Early Developments in Organophosphorus Chemistry
The discovery of organophosphorus compounds traces back to the early 19th century, with Jean Louis Lassaigne’s synthesis of triethylphosphate in 1820 marking a pivotal milestone. Subsequent work by Philippe de Clermont and Franz Anton Voegeli expanded the repertoire of phosphorus-containing molecules, though their toxicological profiles remained poorly understood. The 20th century saw Gerhard Schrader’s groundbreaking synthesis of tetraethyl pyrophosphate (TEPP) in 1936, which laid the foundation for modern organophosphorus insecticides and pharmaceuticals. Schrader’s methodology, involving the reaction of alcohols with phosphoric acid derivatives, became a cornerstone for synthesizing structurally complex phosphinic and phosphonic acids.
Emergence of Phosphinic Acid Derivatives
Phosphinic acids, characterized by a P–H bond and a hydroxyl group, gained prominence in the mid-20th century as intermediates in pesticide development and polymer chemistry. The compound phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]phosphinic acid likely emerged from efforts to optimize the stereoelectronic properties of phosphinic acids for applications in catalysis or biomimetic chemistry. Its synthesis may be attributed to adaptations of the phospha-Mannich reaction , a method developed in the 1990s to incorporate nitrogen and phosphorus functionalities into organic frameworks. This reaction, which couples hypophosphorous acid (H$$3$$PO$$2$$), aldehydes, and amines, enables the selective formation of aminoalkyl-H-phosphinic acids. The compound’s aromatic substituents—phenyl, benzylamino, and pyridinyl groups—reflect deliberate design choices to enhance stability and reactivity.
Properties
CAS No. |
653565-02-7 |
|---|---|
Molecular Formula |
C19H19N2O2P |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[(benzylamino)-pyridin-3-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23) |
InChI Key |
NJDJHKVEQSDECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Aza-Pudovik Reaction Approach
The aza-Pudovik reaction involves the addition of >P(O)H reagents to imines, forming C–P bonds. This method is widely used for phosphinic acid synthesis.
Proposed Steps :
- Imine Formation : React 3-pyridinemethanal (pyridine-3-carbaldehyde) with benzylamine under solvent-free or catalytic conditions.
- P-C Bond Formation : Add phenyl-H-phosphinic acid (or derivatives) to the imine under silylating conditions (e.g., HMDS or TMSCl) to yield the target compound.
Key Conditions :
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Imine Synthesis | 3-Pyridinemethanal + benzylamine, 80°C, solvent-free | ~70–90% |
| P-C Coupling | Phenyl-H-phosphinic acid + HMDS, 100–140°C | ~60–80% |
* Advantages*:
- Direct C–P bond formation without protection/deprotection steps.
- Scalable under microwave-assisted conditions.
* Limitations*:
- Regioselectivity control for the 3-pyridine position may require specific catalysts.
Three-Component Reaction (Pseudo-Betti Base)
Inspired by solvent-free pseudo-Betti base synthesis, this approach involves simultaneous reaction of aldehyde, amine, and phosphinic acid.
Proposed Steps :
- One-Pot Reaction : Mix 3-pyridinemethanal, benzylamine, and phenyl-H-phosphinic acid under thermal or microwave conditions.
- Workup : Extract with organic solvents and purify via chromatography.
Key Conditions :
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Reaction Mixture | 3-Pyridinemethanal + benzylamine + phenyl-H-phosphinic acid, 80°C, solvent-free | ~50–70% |
* Advantages*:
- Atom-economical and environmentally friendly.
- Avoids isolation of intermediates.
* Limitations*:
- Potential side reactions due to competing nucleophilicity.
Esterification and Subsequent Functionalization
This route involves synthesizing a phosphinic acid ester first, followed by coupling with the benzylamino-pyridinylmethyl group.
Proposed Steps :
- Ester Synthesis : React phenyl-H-phosphinic acid with butyl alcohol under ionic liquid catalysis ([bmim][PF6]) to form butyl phenyl-H-phosphinate.
- Coupling : React the ester with 3-pyridinemethanal and benzylamine via reductive amination or Mannich reaction.
Key Conditions :
* Advantages*:
* Limitations*:
- Multi-step process increases operational complexity.
Comparative Analysis of Routes
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyridine Substitution
The 3-pyridine position is less reactive than the 4-position. To address this:
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different scientific fields .
Scientific Research Applications
Medicinal Chemistry
Phosphinic acid derivatives have shown potential as bioisosteric groups in drug design. Their ability to mimic biological activity makes them candidates for developing new therapeutics. Notable applications include:
- Antitumor Activity : Research indicates that phosphinic acid derivatives can significantly reduce cell viability in cancer cell lines. For instance, a derivative demonstrated approximately 55% viability in osteosarcoma cells at a concentration of 5 mM, indicating strong cytotoxic effects .
- Enzyme Inhibition : These compounds can serve as competitive inhibitors for various enzymes, impacting pathways involved in diseases like cancer and metabolic disorders.
Agriculture
Phosphinic acids are recognized for their biological activities that can be beneficial in agricultural applications. They may function as:
- Fungicides : Certain phosphinic acid derivatives exhibit antifungal properties that can protect crops from various pathogens.
- Growth Regulators : These compounds may also influence plant growth and development by modulating hormonal pathways.
Materials Science
In materials science, phosphinic acids are utilized for their unique chemical properties:
- Corrosion Inhibitors : They have been employed in formulations to prevent corrosion in metals.
- Polymer Production : Phosphinic acid derivatives can act as additives in polymer synthesis, enhancing performance characteristics such as thermal stability and mechanical strength.
Antitumor Effects
A study focused on a specific phosphinic acid derivative revealed its potential against osteosarcoma cells. The compound induced apoptosis and modulated gene expression related to cell death pathways. The findings suggest that this class of compounds could be developed further as therapeutic agents for cancer treatment.
In Vitro Studies
In vitro experiments have shown varying effects on cell viability across different cell lines:
| Compound | Cell Line | Concentration (mM) | Cell Viability (%) | Notable Effects |
|---|---|---|---|---|
| P4 | SAOS-2 | 5 | 55 | Induced apoptosis |
| P4 | HaCaT | 5 | 77 | Good biocompatibility |
| P1 | HaCaT | 5 | 88 | Lower toxicity |
| P2 | HaCaT | 5 | 78 | Lower toxicity |
These results highlight the compound's selective cytotoxicity towards cancer cells while maintaining relative safety towards healthy cells.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the modulation of biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with structurally or functionally related phosphinic/phosphonous acid derivatives:
Key Research Findings
Steric Effects: The target compound’s benzylamino and pyridinylmethyl groups introduce significant steric hindrance, complicating esterification compared to simpler derivatives like PhPO₂H₂. This was observed in pseudopeptide synthesis, where bulkier acrylates required optimized reaction conditions .
Catalytic Versatility: Unlike phosphonous acids (e.g., phosphonous monoesters), which primarily act as Lewis bases, the target compound’s tautomerization between phosphinic and phosphonous forms enables dual acid/base catalysis in Ugi-3CR, enhancing reaction efficiency .
Stability: Phosphinic acid derivatives generally exhibit higher hydrolytic stability compared to phosphonous acids (e.g., phosphonous monoesters), making them preferable for prodrug designs requiring slow release .
Mechanistic Insights
- Prodrug Activation : Esterified derivatives of the target compound may undergo enzymatic hydrolysis in vivo, releasing active phosphinic acid moieties—a strategy validated in pseudopeptide-based HIV prodrugs .
Notes
- Handling and Stability : Phosphinic acids are moisture-sensitive; storage under inert conditions is recommended.
- Research Gaps: Limited clinical data exist for the target compound compared to Entinostat, which has advanced to Phase III trials . Further studies on pharmacokinetics and toxicity are needed.
- Synthetic Challenges : Steric hindrance necessitates tailored reagents (e.g., bulky acrylates) and prolonged reaction times for esterification .
Biological Activity
Phosphinic acid derivatives have gained attention in biochemical and pharmaceutical research due to their diverse biological activities. This article focuses on the compound Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Phosphinic Acid Derivatives
Phosphinic acids are characterized by the presence of a phosphorus atom bonded to a hydroxyl group and an organic moiety. They can mimic peptide bonds and interact with various biological targets, making them valuable in drug design and development. The specific phosphinic acid discussed here features a phenyl group and a pyridine moiety, which may enhance its biological interactions.
Antitumor Effects
Recent studies have highlighted the antitumor potential of phosphinic acid derivatives. For example, a related phosphinic acid derivative showed significant cytotoxicity against osteosarcoma cells (SAOS-2) with a cell viability reduction to 55% at certain concentrations. This compound also exhibited apoptosis features and gene expression modulation, particularly downregulating the Bid gene, which is crucial for apoptosis pathways .
The mechanism through which phosphinic acids exert their biological effects often involves the inhibition of specific enzymes or modulation of receptor activity. Phosphinates can serve as transition state analogs for various enzymes, including metalloproteinases and proteinases, impacting their catalytic functions . The unique structure of the phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- moiety may facilitate specific interactions with target proteins, enhancing its efficacy.
In Vitro Studies
In vitro studies have demonstrated that phosphinic acid derivatives can significantly affect cell viability in both cancerous and non-cancerous cell lines. For instance, when tested on human keratinocytes (HaCaT), one derivative maintained a cell viability of 77% at 5 mM concentration, indicating good biocompatibility compared to commercial alternatives .
Table 1: Summary of In Vitro Findings on Phosphinic Acid Derivatives
| Compound | Cell Line | Concentration (mM) | Cell Viability (%) | Notable Effects |
|---|---|---|---|---|
| P4 | SAOS-2 | 5 | 55 | Induced apoptosis |
| P4 | HaCaT | 5 | 77 | Good biocompatibility |
| P1 | HaCaT | 5 | 88 | Lower toxicity |
| P2 | HaCaT | 5 | 78 | Lower toxicity |
Case Studies
- Osteosarcoma Treatment : A study evaluating a phosphinic acid derivative demonstrated promising results against osteosarcoma cells. The compound's ability to induce apoptosis and modulate gene expression suggests its potential as a therapeutic agent in cancer treatment .
- Enzyme Inhibition : Research has shown that phosphinic acids can inhibit various enzymes involved in pathological processes. These compounds act as competitive inhibitors by mimicking substrates or transition states, providing insights into their potential as drug candidates for enzyme-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
